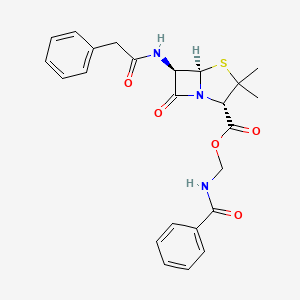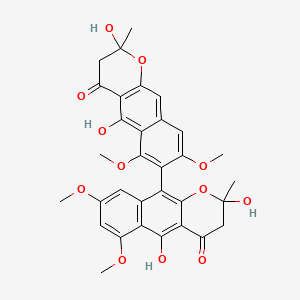
Aurasperone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aurasperone B is a dimeric naphthopyran with formula C32H30O12, isolated from several Aspergillus species. It has a role as an Aspergillus metabolite and a marine metabolite. It is a biaryl, a polyphenol, an aromatic ether, a cyclic hemiketal, an aromatic ketone, a cyclic ketone and a naphtho-gamma-pyrone.
Aurasperone b belongs to the class of organic compounds known as naphthopyranones. Naphthopyranones are compounds containing a naphthopyran skeleton where a ring carbon bears a carboxylic acid group. Naphthtopyran is made up of the pyran ring fused to a naphthalene ring system. Aurasperone b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, aurasperone b is primarily located in the membrane (predicted from logP).
Wissenschaftliche Forschungsanwendungen
Isolation and Structural Analysis
Aurasperone B is a compound isolated from the fermentation broth of cultures like Aspergillus niger. It has been identified alongside other compounds in various studies focusing on the structural analysis of these metabolites. For example, a study by Bouras et al. (2005) isolated aurasperone B from Aspergillus niger C-433 and performed extensive structural analysis using NMR spectroscopy and other methods (Bouras, Mathieu, Coppel, & Lebrihi, 2005). Similarly, Tanaka, Wang, and Namiki (1972) provided insights into the structure of aurasperone C, which is closely related to aurasperone B (Tanaka, Wang, & Namiki, 1972).
Biological Activities
Aurasperone B and its derivatives have been studied for various biological activities. For instance, a study by Song et al. (2004) investigated the biological activities of naphtho-gamma-pyrones, including aurasperone A, and found inhibitory effects on xanthine oxidase and microbial pathogens (Song et al., 2004).
Antiviral and Antiproliferative Properties
Recent research has also explored the potential antiviral and antiproliferative properties of aurasperone derivatives. ElNaggar et al. (2022) found that aurasperone A inhibits SARS CoV-2 in vitro, suggesting a potential role in developing therapeutics against viral infections (ElNaggar et al., 2022). Additionally, Li et al. (2016) isolated aurasperone H, a derivative of aurasperone B, from Aspergillus niger and found it to exhibit antiproliferative activity against certain cancer cell lines (Li et al., 2016).
Eigenschaften
CAS-Nummer |
41689-67-2 |
|---|---|
Produktname |
Aurasperone B |
Molekularformel |
C32H30O12 |
Molekulargewicht |
606.6 g/mol |
IUPAC-Name |
7-(2,5-dihydroxy-6,8-dimethoxy-2-methyl-4-oxo-3H-benzo[g]chromen-10-yl)-2,5-dihydroxy-6,8-dimethoxy-2-methyl-3H-benzo[g]chromen-4-one |
InChI |
InChI=1S/C32H30O12/c1-31(37)11-16(33)24-20(43-31)8-13-7-18(40-4)26(29(42-6)21(13)27(24)35)23-15-9-14(39-3)10-19(41-5)22(15)28(36)25-17(34)12-32(2,38)44-30(23)25/h7-10,35-38H,11-12H2,1-6H3 |
InChI-Schlüssel |
VIFQAHKDYKZMMS-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)CC(O5)(C)O)OC)O |
Kanonische SMILES |
CC1(CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)CC(O5)(C)O)OC)O |
melting_point |
186°C |
Andere CAS-Nummern |
41689-67-2 |
Physikalische Beschreibung |
Solid |
Synonyme |
aurasperone B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Phenyl-2-thiazolyl)amino]-benzenesulfonamide](/img/structure/B1197250.png)
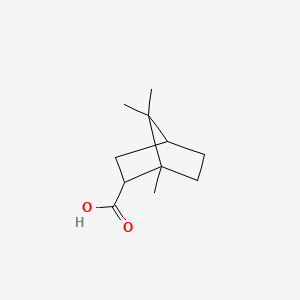
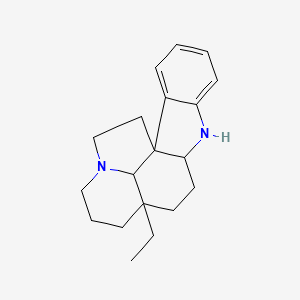
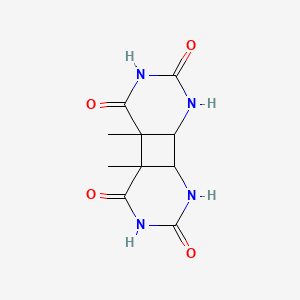
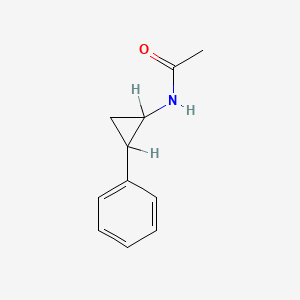
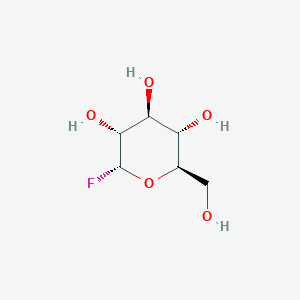
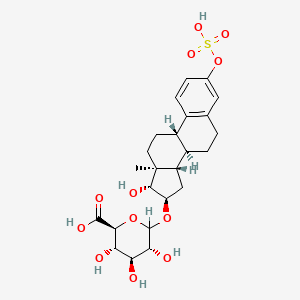
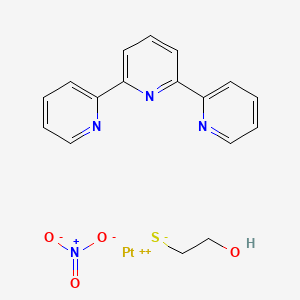
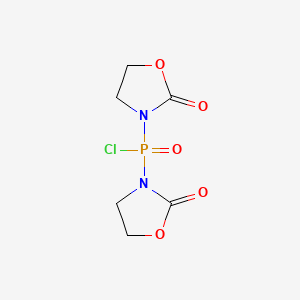
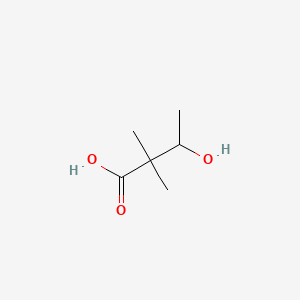
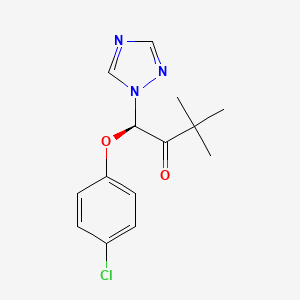
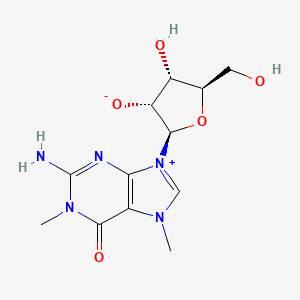
![[3-Chloro-4-(2,3-dihydroxypropoxy)phenyl]acetic acid](/img/structure/B1197269.png)
